molecular formula C14H14N2S B1274359 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile CAS No. 884497-32-9

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile

Cat. No. B1274359
M. Wt: 242.34 g/mol
InChI Key: MSDJEXNUCSDFIV-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are of significant interest due to their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-step reactions and can be achieved using different methodologies. For instance, Gewald synthesis is a common technique used for the preparation of 2-aminothiophene derivatives, as seen in the synthesis of related compounds . The Gewald reaction typically involves the condensation of a ketone with malononitrile and sulfur in the presence of a base. Additionally, the Vilsmeier-Haack reaction is another method used to synthesize 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which can be further reacted to obtain Schiff bases with antimicrobial activity .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex and is often elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of novel Schiff bases derived from thiophene carbonitriles was established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data . Crystal structure determination by X-ray diffraction is another powerful tool to understand the molecular geometry and intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions due to the presence of reactive functional groups. For instance, reactions with heterocumulenes can lead to the formation of substituted dithienopyrimido pyrimidines . The reactivity of the amino group in thiophene derivatives can also facilitate the formation of novel heterocyclic compounds through tandem Michael addition and imino-nitrile cyclization . Furthermore, the interaction of thiophene carbonitriles with reagents like phenyl isothiocyanate, phosgene, and carbon disulfide can yield different products depending on the substituents present .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the stability and reactivity of the molecule. Mass spectrometry studies have shown that the fragmentation patterns of thiophene carbonitriles are influenced by the nature of the substituents, particularly in the amino group . The crystal structure analysis reveals that intermolecular hydrogen bonding and π-π interactions play a significant role in the stability of the crystal lattice .

Scientific Research Applications

Optical and Structural Properties

Research indicates that similar compounds to 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile demonstrate notable structural and optical properties. For instance, the structural and optical characteristics of certain 4H-pyrano [3, 2-c] quinoline derivatives have been studied, highlighting the potential of these compounds in various applications due to their unique properties (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antitumor Properties

A study on novel 2-aminothiophene derivatives, including compounds structurally related to 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile, demonstrated significant antitumor properties against human tumor cell lines (Khalifa & Algothami, 2020). This indicates potential therapeutic applications in cancer treatment.

Corrosion Inhibition

Compounds similar to 2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile have been evaluated for their effectiveness as corrosion inhibitors. Research on 5-(phenylthio)-3H-pyrrole-4-carbonitriles, for example, showed promising results in inhibiting mild steel corrosion, suggesting potential applications in materials science and engineering (Verma et al., 2015).

Dye and Pigment Synthesis

These compounds have also been utilized in the synthesis of dyes and pigments. A study on the synthesis of azo benzo[b]thiophene derivatives, which are structurally similar, revealed their applicability as disperse dyes, underlining their potential in textile and material applications (Sabnis & Rangnekar, 1989).

Photovoltaic Properties

The photovoltaic properties of similar quinoline derivatives have been investigated, demonstrating their potential in organic–inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016). This suggests applications in the development of solar energy technologies.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve studying its potential applications, such as in the development of new drugs or materials .

properties

IUPAC Name

2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c1-3-10-4-6-11(7-5-10)13-9(2)17-14(16)12(13)8-15/h4-7H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDJEXNUCSDFIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397393
Record name 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile

CAS RN

884497-32-9
Record name 2-Amino-4-(4-ethylphenyl)-5-methyl-3-thiophenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-amino-4-(4-ethylphenyl)-5-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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